molecular formula C17H22N2O2 B2738598 6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 896836-32-1

6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2738598
CAS No.: 896836-32-1
M. Wt: 286.375
InChI Key: SXIZVFMIAKWNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a coumarin derivative characterized by an ethyl group at position 6 of the chromen-2-one core and a 4-methylpiperazinylmethyl substituent at position 2. Coumarins are widely studied for their pharmacological activities, including antimicrobial, antitumor, and enzyme-modulating properties .

Properties

IUPAC Name

6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-3-13-4-5-16-15(10-13)14(11-17(20)21-16)12-19-8-6-18(2)7-9-19/h4-5,10-11H,3,6-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIZVFMIAKWNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the reductive amination of chromen-2-one derivatives with piperazine derivatives. For instance, one method involves the reaction of 4-methylpiperazine with 6-ethylchromen-2-one in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:

    Antimicrobial Activity: The compound has shown significant antibacterial and antifungal activity, making it a potential candidate for developing new antimicrobial agents.

    Neuroprotective Effects: Studies have indicated that the compound may have neuroprotective properties, potentially useful in treating neurological disorders.

    Antioxidant Properties:

    Anti-inflammatory and Cytotoxic Agents: Related compounds have shown promising anti-inflammatory and cytotoxic activities, indicating potential use in cancer and inflammation treatments.

Mechanism of Action

The mechanism of action of 6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. For example, compounds with similar structures are known to inhibit cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation . These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity .

Comparison with Similar Compounds

Substituent Variations at Position 6

The ethyl group at position 6 distinguishes this compound from analogs with alternative substituents:

  • 6-Chloro derivatives: 6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one (): Chlorine increases electronegativity and may enhance binding to electron-deficient biological targets. 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one (): The additional methyl at position 7 introduces steric hindrance, which could impact interactions with enzymes or receptors .
  • 6-Methyl derivatives :
    • 4-[(4-Benzylpiperidin-1-yl)methyl]-6-methyl-2H-chromen-2-one (): The methyl group at position 6 is less bulky than ethyl, possibly reducing metabolic stability. The benzylpiperidine substituent at position 4 enhances aromatic interactions but reduces solubility compared to methylpiperazine .

Substituent Variations at Position 4

The 4-methylpiperazinylmethyl group is a key pharmacophore. Modifications here significantly alter bioactivity:

  • 4-Ethylpiperazinylmethyl derivatives: 6-Chloro-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one (): Ethylpiperazine increases basicity and steric bulk compared to methylpiperazine.
  • 4-Phenylpiperazinylmethyl derivatives :
    • 6-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one (): The phenyl group introduces aromaticity and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Complex Derivatives with Additional Substituents

  • 6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one (): The benzimidazole ring at position 3 and hydroxy group at position 7 suggest dual targeting, possibly for kinase inhibition or DNA intercalation. The ethyl and methylpiperazine groups maintain lipophilicity and basicity .

Crystallography and Conformational Analysis

  • Tools like SHELXL () and ORTEP-3 () are critical for resolving molecular conformations. For example, the methylpiperazine group in the target compound likely adopts a chair conformation, minimizing steric strain .

Antimicrobial and Antitumor Activity

  • Fluorinated coumarins (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one) exhibit enhanced antimicrobial activity due to increased electronegativity .
  • Ethyl and methylpiperazine substituents may improve antitumor efficacy by modulating interactions with DNA topoisomerases or hormone receptors .

Enzymatic Interactions

  • The methylpiperazine moiety could target aminopeptidases or estrogen receptors, as seen in analogs like 6-chloro-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one () .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name Substituents (Position) Molecular Weight LogP* Notable Properties
6-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 6-Ethyl, 4-Methylpiperazinylmethyl 286.35 2.1 High lipophilicity, basic
6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 6-Chloro, 4-Methylpiperazinylmethyl 292.76 1.8 Electronegative, moderate solubility
4-[(4-Benzylpiperidin-1-yl)methyl]-6-methyl-2H-chromen-2-one 6-Methyl, 4-Benzylpiperidinylmethyl 348.45 3.5 High aromaticity, low solubility
6-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one 6-Ethyl, 4-Phenylpiperazinylmethyl 349.43 3.2 Enhanced BBB penetration

*Estimated using fragment-based methods.

Biological Activity

6-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the chromenone family, which has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chromenone core with an ethyl group and a piperazine moiety. The structural formula can be represented as follows:

C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Antimicrobial Activity

Research indicates that compounds related to chromenones exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds suggest a promising antibacterial profile.

CompoundTarget BacteriaMIC (µM)
This compoundStaphylococcus aureus15.625 - 62.5
This compoundEnterococcus faecalis62.5 - 125

The action mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production pathways, leading to bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans. The efficacy can be quantified by comparing its activity with standard antifungal agents like fluconazole.

Antioxidant Properties

The antioxidant capacity of chromenone derivatives has been documented extensively. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their potential therapeutic effects in oxidative stress-related diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Biofilm Disruption : Studies have demonstrated its ability to disrupt biofilm formation in pathogenic bacteria, enhancing its effectiveness against chronic infections .

Study on Antimicrobial Activity

A study published in MDPI evaluated several Schiff base derivatives, including those related to chromenones, highlighting their selective activity against Staphylococcus aureus and Enterococcus faecalis. The results indicated that the synthesized compounds exhibited significant antibacterial activity with promising MIC values .

Research on Antioxidant Effects

Another research effort focused on the antioxidant properties of chromenone derivatives, demonstrating that these compounds effectively reduced oxidative stress markers in vitro. The study concluded that the presence of hydroxyl groups in the structure enhanced antioxidant activity significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.